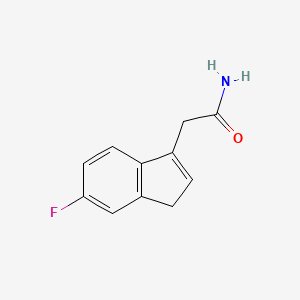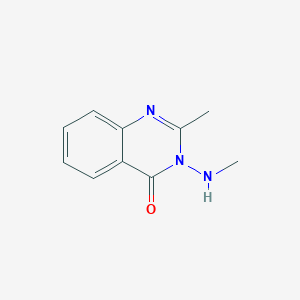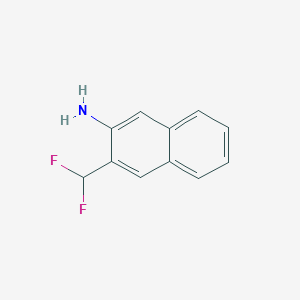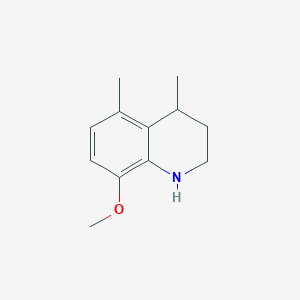
5-Nitroquinolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitroquinolin-4-ol typically involves the nitration of quinolin-4-ol. The reaction is carried out using nitric acid in the presence of sulfuric acid as a catalyst. The process requires careful control of temperature and reaction time to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Nitroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base
Major Products:
Oxidation: Formation of quinolin-4,5-dione.
Reduction: Formation of 5-aminoquinolin-4-ol.
Substitution: Formation of various alkylated derivatives
Wissenschaftliche Forschungsanwendungen
5-Nitroquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antibacterial and antifungal properties, particularly in the treatment of urinary tract infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The antibacterial activity of 5-Nitroquinolin-4-ol is primarily due to its ability to chelate metal ions, which are essential for bacterial growth. This compound also inhibits bacterial gyrases, enzymes crucial for DNA replication. Additionally, it has been found to inhibit type 2 methionine aminopeptidase, a protein involved in angiogenesis, thereby exhibiting potential antitumor activity .
Vergleich Mit ähnlichen Verbindungen
8-Hydroxyquinoline: Shares similar antibacterial properties but lacks the nitro group, which enhances the activity of 5-Nitroquinolin-4-ol.
Nitroxoline: Another derivative with potent antibacterial and antifungal properties, often used in the treatment of urinary tract infections .
Uniqueness: this compound stands out due to its enhanced activity resulting from the presence of the nitro group.
Eigenschaften
Molekularformel |
C9H6N2O3 |
|---|---|
Molekulargewicht |
190.16 g/mol |
IUPAC-Name |
5-nitro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H6N2O3/c12-8-4-5-10-6-2-1-3-7(9(6)8)11(13)14/h1-5H,(H,10,12) |
InChI-Schlüssel |
BVZBDPJGFIMXLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=O)C=CN2)C(=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11906953.png)











![7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline](/img/structure/B11907032.png)
